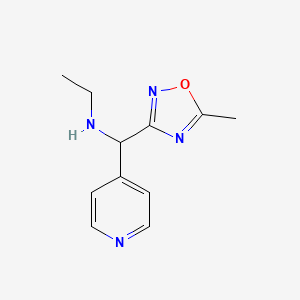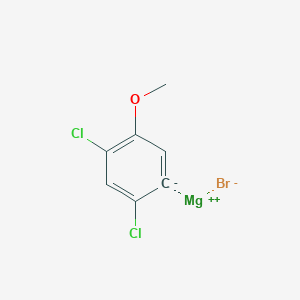
2,4-Dichloro-5-methoxyphenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-methoxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is notable for its use in various synthetic applications due to its reactivity and stability in tetrahydrofuran.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the reaction of 2,4-dichloro-5-methoxyphenyl bromide with magnesium turnings in the presence of dry tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Reactants: 2,4-Dichloro-5-methoxyphenyl bromide, magnesium turnings, dry tetrahydrofuran.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed.
Procedure: The 2,4-dichloro-5-methoxyphenyl bromide is added dropwise to a suspension of magnesium turnings in dry tetrahydrofuran. The reaction is monitored until the magnesium is fully reacted, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure the purity and yield of the product. The use of automated systems for the addition of reactants and monitoring of the reaction progress is common.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Alkyl and aryl halides can be used in substitution reactions.
Electrophiles: Various electrophiles, such as carbon dioxide, can be used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Applications De Recherche Scientifique
2,4-Dichloro-5-methoxyphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Preparation of polymers and advanced materials.
Agricultural Chemistry: Synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity is primarily due to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylmagnesium bromide
- 2,4-Dichlorophenylmagnesium bromide
- 2,4-Dichloro-5-methoxypyrimidine
Uniqueness
2,4-Dichloro-5-methoxyphenylmagnesium bromide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. This combination of substituents provides a unique reactivity profile, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.
Propriétés
Formule moléculaire |
C7H5BrCl2MgO |
|---|---|
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
magnesium;2,4-dichloro-1-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C7H5Cl2O.BrH.Mg/c1-10-7-3-2-5(8)4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OFAYJSQUJLYYRB-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C([C-]=C1)Cl)Cl.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


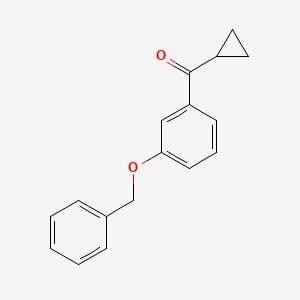
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)

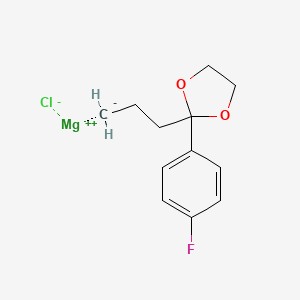

![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)

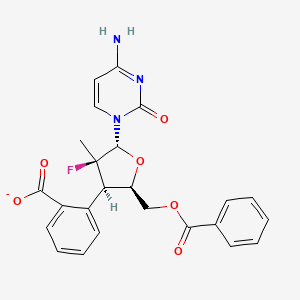
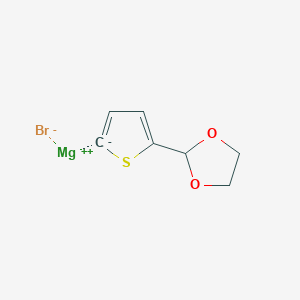
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
